molecular formula C8H14Br2N2 B1448055 1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide CAS No. 1423026-05-4

1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide

Cat. No.: B1448055
CAS No.: 1423026-05-4
M. Wt: 298.02 g/mol
InChI Key: WNPGQHNRUDXYDI-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-2-methyl-1H-imidazole hydrobromide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromobutyl group attached to the imidazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of 1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide typically involves the reaction of 2-methylimidazole with 1,4-dibromobutane. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Bromobutyl)-2-methyl-1H-imidazole hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydride), solvents (e.g., DMF, dichloromethane), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-(4-Bromobutyl)-2-methyl-1H-imidazole hydrobromide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex imidazole derivatives, which are used in various organic transformations and catalysis.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target.

Comparison with Similar Compounds

Similar compounds to 1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide include other brominated imidazole derivatives, such as 1-(3-bromopropyl)-2-methyl-1H-imidazole and 1-(5-bromopentyl)-2-methyl-1H-imidazole. These compounds share similar chemical properties and reactivity but differ in the length of the alkyl chain. The unique feature of this compound is its optimal chain length, which provides a balance between reactivity and stability, making it a versatile intermediate in various applications.

Biological Activity

Overview

1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide, also known as Herpetone, is a compound of significant interest due to its diverse biological activities. Derived from imidazole, this compound exhibits potential therapeutic applications, particularly in hepatoprotection and antiviral activity. This article explores the biochemical properties, mechanisms of action, and relevant case studies regarding its biological activity.

Cellular Effects
Herpetone has shown promising effects on various cell types. In hepatocytes, it enhances cell viability and protects against toxic insults such as carbon tetrachloride (CCl4). Studies indicate that Herpetone influences cell signaling pathways, upregulating protective genes while downregulating pro-apoptotic genes, thus promoting cell survival.

Molecular Mechanisms
The compound operates through multiple mechanisms:

  • Oxidative Stress Reduction : Herpetone inhibits enzymes involved in producing reactive oxygen species (ROS), thereby mitigating oxidative stress.
  • Signaling Pathways : It affects the NF-κB and TGF-β signaling pathways. By inhibiting the phosphorylation of IκB and Smad3, Herpetone reduces inflammation and fibrosis in liver tissues.

Dosage Effects in Animal Models

Research indicates that the biological effects of Herpetone vary with dosage:

  • Low Doses : Exhibits protective effects without significant toxicity.
  • High Doses : Can lead to adverse effects, including hepatotoxicity and increased oxidative stress.

Metabolic Pathways

Herpetone is involved in several metabolic pathways related to detoxification:

  • It enhances the activity of enzymes such as glutathione S-transferase and superoxide dismutase, promoting detoxification processes.

Antiviral Activity

Herpetone has demonstrated antiviral properties against Hepatitis B virus (HBV). Studies using HepG2.2.15 cells showed that it effectively reduced HBsAg, HBeAg, and HBV DNA levels. This positions Herpetone as a potential multi-target therapeutic agent for liver diseases.

Hepatoprotective Effects

A study highlighted that Herpetone protects hepatocytes from CCl4-induced injury. The compound's efficacy was maintained over several days but diminished with prolonged exposure, indicating a need for careful dosing in therapeutic applications.

Comparative Analysis of Biological Activities

The table below summarizes the biological activities of this compound compared to other imidazole derivatives:

Compound NameAntiviral ActivityHepatoprotective EffectsAntioxidant PropertiesReferences
This compoundYesYesYes
Imidazole Derivative AModerateNoModerate
Imidazole Derivative BYesModerateHigh

Properties

IUPAC Name

1-(4-bromobutyl)-2-methylimidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2.BrH/c1-8-10-5-7-11(8)6-3-2-4-9;/h5,7H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPGQHNRUDXYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423026-05-4
Record name 1H-Imidazole, 1-(4-bromobutyl)-2-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423026-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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